2-Toluoyl choline

Description

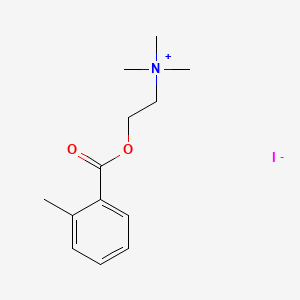

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28418-91-9 |

|---|---|

Molecular Formula |

C13H20INO2 |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

trimethyl-[2-(2-methylbenzoyl)oxyethyl]azanium;iodide |

InChI |

InChI=1S/C13H20NO2.HI/c1-11-7-5-6-8-12(11)13(15)16-10-9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

NVLXSBKBVKDYQG-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=C1C(=O)OCC[N+](C)(C)C.[I-] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC[N+](C)(C)C.[I-] |

Synonyms |

2-toluoyl choline o-toluoyl choline ortho-toluoyl choline |

Origin of Product |

United States |

Contextualizing 2 Toluoyl Choline Within the Choline Ester Chemical Space

Choline (B1196258) esters are structurally characterized by a choline molecule linked to a carboxylic acid via an ester bond. The endogenous neurotransmitter acetylcholine (B1216132) is the most well-known member of this family, playing a critical role in nerve impulse transmission in both the central and peripheral nervous systems. wikipedia.org The "chemical space" of choline esters is vast, encompassing a wide range of synthetic and naturally occurring analogs. These analogs are often designed to have modified properties, such as altered stability, receptor selectivity, or resistance to enzymatic degradation. jove.com

2-Toluoyl choline is a synthetic choline ester where the acetyl group of acetylcholine is replaced by a 2-toluoyl group. This structural modification significantly influences its interaction with biological targets, particularly the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of acetylcholine. sigmaaldrich.comnih.gov The study of how such structural changes affect biological activity is a cornerstone of medicinal chemistry and chemical biology.

To better understand the place of this compound, it is useful to compare it with other key choline esters:

| Compound | Structural Feature | Primary Biological Significance |

| Acetylcholine | Acetyl group | Endogenous neurotransmitter, activates nicotinic and muscarinic receptors. wikipedia.org |

| Butyrylcholine | Butyryl group | Substrate for butyrylcholinesterase (BChE), used to differentiate cholinesterase activity. |

| Benzoylcholine | Benzoyl group | Used as a selective substrate for BChE. |

| Succinylcholine | Two choline molecules linked by a succinic acid diester | A depolarizing neuromuscular blocking agent that causes muscle relaxation. |

| Carbamoylcholine (Carbachol) | Carbamoyl group | Resistant to hydrolysis by AChE, acts as a cholinergic agonist. jove.com |

| This compound | 2-Toluoyl group | Investigated as a potential inhibitor or substrate for cholinesterases. |

This table provides a comparative overview of the structural and functional features of key choline esters.

The introduction of the 2-toluoyl group, a benzene (B151609) ring with a methyl group at the ortho position, imparts specific steric and electronic properties to the choline ester. These properties are critical in determining how the molecule fits into the active site of enzymes like acetylcholinesterase and butyrylcholinesterase. Research has explored how modifications to the acyl group of choline esters, such as in this compound, influence their recognition and processing by these enzymes.

Overview of Academic Research Trajectories for Choline Analogs

Established Methodologies for this compound Synthesis

The synthesis of choline esters, including this compound, is primarily achieved through standard esterification reactions. These methods focus on the formation of an ester bond between the hydroxyl group of choline and the carboxyl group of a carboxylic acid or its activated derivative.

Chemical Reaction Pathways and Conditions

The creation of this compound, also known as o-toluoylcholine, can be approached through several well-established chemical pathways. While specific literature detailing the synthesis of this exact compound is sparse, the general principles for choline ester synthesis are directly applicable. researchgate.net

One common and effective pathway is the acylation of a choline salt using an activated carboxylic acid, such as an acyl chloride. In this case, 2-methylbenzoyl chloride would be reacted with a choline salt. This reaction is typically performed in an anhydrous organic solvent like dichloromethane (B109758) (CH₂Cl₂) at controlled temperatures, often starting at 0°C and gradually warming to room temperature. google.com

A second pathway involves the direct esterification of 2-methylbenzoic acid with choline. This reaction often requires a coupling agent to facilitate the formation of the ester bond. Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent for this purpose. google.commdpi.com The reaction is typically carried out in a suitable solvent such as dichloromethane.

A third approach involves the reaction of a halogenated choline, like bromocholine, with the desired carboxylic acid. google.comgoogle.com Furthermore, some syntheses start from more fundamental precursors, such as reacting trimethylamine (B31210) with ethylene (B1197577) oxide to form the choline core, which is then esterified. google.com

Recent advancements in green chemistry have shown that esterification can occur when heating a mixture of choline chloride and a carboxylic acid, which together form a deep eutectic solvent (DES). acs.orgacs.org In this scenario, the DES can act as both the solvent and a reactant.

Table 1: Common Reaction Conditions for Choline Ester Synthesis

| Pathway | Key Reagents | Typical Solvents | Common Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride Pathway | 2-Methylbenzoyl chloride, Choline salt (e.g., chloride) | Dichloromethane (CH₂Cl₂) | Anhydrous, 0°C to Room Temp | google.com |

| Carboxylic Acid + Coupling Agent | 2-Methylbenzoic acid, Choline salt, DCC | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp | google.commdpi.com |

| Halogenated Choline Pathway | 2-Methylbenzoic acid, Bromocholine | - | - | google.com |

| Deep Eutectic Solvent (DES) | 2-Methylbenzoic acid, Choline chloride | None (reagents form solvent) | Heating (e.g., 80°C) | acs.orgacs.org |

Precursor Compounds and Reactant Selection

The synthesis of this compound fundamentally requires two precursor components: a source of the choline moiety and a source of the 2-toluoyl (2-methylbenzoyl) group. The selection of these reactants is critical for reaction efficiency and yield.

Choline Precursors : The choline portion is typically introduced using a stable salt form. Choline chloride is widely available and commonly used. sigmaaldrich.com Other salts, such as choline tosylate, can also be employed, particularly in multi-step syntheses where solubility in organic solvents is a factor. researchgate.net

2-Toluoyl Precursors : The 2-toluoyl group is derived from 2-methylbenzoic acid (o-toluic acid). For direct esterification, the acid itself is used. researchgate.net For more facile reactions, it is often converted into a more reactive derivative. The most common activated form is the acyl chloride, 2-methylbenzoyl chloride, which readily reacts with the hydroxyl group of choline. researchgate.net

Table 2: Key Precursors for this compound Synthesis

| Component | Precursor Compound | Role in Synthesis | Reference |

|---|---|---|---|

| Choline Moiety | Choline Chloride | Source of the (2-hydroxyethyl)trimethylammonium cation | sigmaaldrich.com |

| Choline Tosylate | Alternative choline salt with different solubility properties | researchgate.net | |

| 2-Toluoyl Moiety | 2-Methylbenzoic Acid (o-Toluic Acid) | Carboxylic acid for direct esterification | researchgate.net |

| 2-Methylbenzoyl Chloride (o-Toluoyl Chloride) | Activated acyl chloride for efficient acylation | researchgate.net |

Development of this compound Derivatives and Analogs

The structural framework of this compound serves as a template for designing and synthesizing a wide array of derivatives and analogs. These modifications are often aimed at altering the compound's chemical stability, biological activity, or physical properties.

Design Principles for Structural Modification

The design of choline ester analogs is heavily guided by structure-activity relationship (SAR) studies, many of which originate from research on acetylcholine and its interaction with cholinergic receptors and enzymes. jove.comuomus.edu.iq These principles can be applied to rationally modify the this compound structure.

Modification of the Quaternary Ammonium (B1175870) Group : This cationic head is considered essential for binding to cholinergic targets. pharmacy180.com The trimethylammonium group is generally optimal for maximum activity. Replacing the nitrogen with other atoms like sulfur or selenium, or substituting the methyl groups with larger alkyl groups, typically leads to a significant decrease in activity. cutm.ac.in

Modification of the Ethylene Bridge : Altering the two-carbon chain connecting the ammonium head and the ester group can influence receptor selectivity. For instance, adding a methyl group at the β-position (adjacent to the ester oxygen) tends to increase muscarinic receptor activity while decreasing nicotinic activity. uomus.edu.iqcutm.ac.in Conversely, an α-methyl substitution has the opposite effect. uomus.edu.iqcutm.ac.in

Modification of the Acyl Group : This is a critical point of variation. The identity of the acyl group determines the compound's character. While the small acetyl group in acetylcholine confers potent agonist activity, replacing it with larger aromatic or high-molecular-weight acids, such as the 2-toluoyl group, often results in compounds with antagonist properties. pharmacy180.comcutm.ac.in The stability of the molecule can also be enhanced by replacing the ester linkage with a more hydrolysis-resistant group, such as a carbamate (B1207046) or an ether. pharmacy180.comcutm.ac.in

Table 3: Summary of Design Principles for Choline Ester Analogs

| Structural Moiety | Design Principle | Effect on Activity/Properties | Reference |

|---|---|---|---|

| Quaternary Ammonium Group | Maintain trimethylammonium group | Essential for optimal intrinsic activity | pharmacy180.comcutm.ac.in |

| Ethylene Bridge | Introduce β-methyl group | Increases muscarinic selectivity, decreases nicotinic | uomus.edu.iqcutm.ac.in |

| Acyl Group | Use large aromatic acids (e.g., toluoyl) | Often confers antagonist activity | pharmacy180.comcutm.ac.in |

| Ester Linkage | Replace with carbamate or ether | Increases stability against hydrolysis | pharmacy180.comcutm.ac.in |

Advanced Synthetic Approaches for Related Compounds

Modern synthetic chemistry offers several innovative strategies for the creation of choline derivatives, focusing on efficiency, sustainability, and molecular complexity.

Deep Eutectic Solvents (DES) : A significant advancement in green chemistry involves the use of DES, often composed of choline chloride and a hydrogen bond donor like urea (B33335) or glycerol. rsc.org These solvents are biodegradable, non-toxic, and can be recycled. ekb.egnih.gov They can serve as both the reaction medium and catalyst for various transformations, including esterifications and the synthesis of complex heterocyclic structures. rsc.orgfrontiersin.orgchemicalpapers.com For example, a DES of choline chloride and urea has been used to efficiently synthesize chalcones and other bioactive heterocycles. ekb.eg

Enzymatic Catalysis : Enzymes offer high selectivity and operate under mild conditions. Lipases have been successfully used in DES-water mixtures to catalyze reactions like the Henry reaction, demonstrating yields significantly higher than in pure water. nih.gov This highlights the potential for enzyme-catalyzed esterification to produce specific choline esters with high purity and under environmentally benign conditions.

Multi-Component Reactions (MCRs) : MCRs, such as the Ugi reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step. This approach has been used to synthesize novel choline derivatives designed as cholinesterase inhibitors, demonstrating a powerful strategy for generating libraries of structurally diverse analogs for biological screening. impactfactor.org

Table 4: Overview of Advanced Synthetic Approaches

| Approach | Description | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of a mixture (e.g., Choline Chloride:Urea) as a green solvent and/or catalyst. | Environmentally benign, recyclable, low cost, can enhance reaction rates. | Synthesis of pyrazole (B372694) and chalcone (B49325) derivatives. | ekb.egfrontiersin.org |

| Enzymatic Catalysis | Employing enzymes (e.g., lipases) to catalyze reactions. | High selectivity (chemo-, regio-, stereo-), mild conditions, green. | Lipase-catalyzed Henry reaction in a DES medium. | nih.gov |

| Multi-Component Reactions (MCR) | One-pot synthesis combining three or more reactants to build complex molecules. | High efficiency, atom economy, rapid access to molecular diversity. | Ugi reaction for synthesis of choline derivative libraries. | impactfactor.org |

Enzymatic and Receptor Mediated Interactions of 2 Toluoyl Choline

Investigations into Cholinesterase Modulation by 2-Toluoyl Choline (B1196258) and Analogs

Cholinesterases are critical enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at the synapse. wikipedia.orgpharmacologyeducation.orgheraldopenaccess.us There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.compublichealthtoxicology.com While AChE is the primary enzyme responsible for ACh breakdown in the brain, BuChE also plays a role, particularly in certain pathological conditions. researchgate.netmdpi.com The study of how compounds like 2-Toluoyl choline and its analogs interact with these enzymes is crucial for understanding their potential to modulate cholinergic activity.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine, leading to increased levels and duration of action of this neurotransmitter. wikipedia.orgsigmaaldrich.com Research into the inhibitory effects of various compounds on AChE is extensive, often employing methods like the Ellman's method for in vitro assessment. researchgate.netmdpi.com Studies have explored a wide range of molecular structures, including those with features similar to this compound, such as tolyl groups and ester linkages.

For instance, studies on tacrine-like analogues, which are known AChE inhibitors, have shown that structural modifications can significantly impact inhibitory potency. researchgate.net Similarly, research on derivatives of (p-tolyl)-3(2H)-pyridazinone containing a triazole moiety has identified potent AChE inhibitors. dergipark.org.tr One study found that a compound with a p-tolyl group exhibited strong inhibitory effects. dergipark.org.tr Another study on quinoline (B57606) derivatives highlighted a compound with a morpholine (B109124) and phenylamino (B1219803) group as a potent mixed-type AChE inhibitor. mdpi.com

The inhibitory activity of compounds is often quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, various synthesized compounds have shown IC50 values against AChE in the micromolar range. researchgate.net Some tacrine-caffeic hybrids have even demonstrated remarkable AChE inhibition with IC50 values in the nanomolar range. heraldopenaccess.us

Interactive Table: AChE Inhibition by Various Compounds

| Compound/Analog Type | Key Structural Features | AChE IC50 (µM) | Reference |

|---|---|---|---|

| Tacrine-like pyrano[2,3-b]quinolines | Polycyclic aromatic system | Moderately active (6x less than tacrine) | researchgate.net |

| (p-tolyl)-3(2H)-pyridazinone derivative | p-tolyl group, triazole moiety | 0.049 (Ki value) | dergipark.org.tr |

| Quinolotacrine hybrid | Cyclohexane and 3-hydroxyphenyl moieties | 0.285 | researchgate.net |

| Morpholine-bearing quinoline derivative | Morpholine, phenylamino groups | 1.94 | mdpi.com |

Butyrylcholinesterase (BuChE) Inhibition Studies

While AChE is the primary cholinesterase in a healthy brain, BuChE activity becomes more significant in conditions like Alzheimer's disease. researchgate.netmdpi.com Therefore, compounds that can inhibit both AChE and BuChE, or selectively inhibit BuChE, are of considerable interest. researchgate.netmdpi.com

Research has shown that some compounds exhibit dual inhibition of both AChE and BuChE, while others are more selective. mdpi.comresearchgate.net For example, a study on o-tolyl-isocyanide based multicomponent reaction products found that some compounds had a higher affinity for BuChE than AChE, with one compound being over 62 times more selective for BuChE. researchgate.net In contrast, many quinolotacrine hybrids showed significant inhibitory activity against AChE but had IC50 values greater than 100 µM for BuChE, indicating selectivity for AChE. researchgate.net

The selectivity of an inhibitor is often expressed as a selectivity index (SI), which is the ratio of the IC50 for BuChE to the IC50 for AChE. A higher SI indicates greater selectivity for AChE, while a lower SI suggests higher selectivity for BuChE.

Interactive Table: BuChE Inhibition and Selectivity of Various Compounds | Compound/Analog Type | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference | | --- | --- | --- | --- | | o-Tolyl-isocyanide based compound 7a | 25.91 | >1612 | <0.016 | researchgate.net | | Morpholine-bearing quinoline derivative 11g | 28.37 | 1.94 | 14.6 | mdpi.com | | 5-(p-tolyl)-oxadiazole 3b | 89.97 | >500 | <0.18 | mdpi.com | | Quinolotacrine hybrid 6m | >100 | 0.285 | >350 | researchgate.net |

Kinetic Analyses of Enzyme-Substrate Interactions

Kinetic studies are essential for understanding the mechanism by which inhibitors interact with cholinesterases. nih.gov These analyses, often visualized using Lineweaver-Burk plots, can determine whether an inhibitor is competitive, non-competitive, or mixed-type. mdpi.comnih.gov A competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds to a different site. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

For example, kinetic analysis of certain morpholine-bearing quinoline derivatives revealed them to be mixed-type AChE inhibitors. mdpi.com This suggests they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The PAS is an allosteric binding site near the entrance of the active site gorge. ddg-pharmfac.net Similarly, a quinolotacrine hybrid was also identified as a mixed inhibitor that binds to both the CAS and PAS of AChE. researchgate.net

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. For example, a (p-tolyl)-3(2H)-pyridazinone derivative was found to have a Ki value of 0.049 µM for AChE. dergipark.org.tr

Choline Acetyltransferase (ChAT) Interactions and Acetylcholine Biosynthesis

Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. sigmaaldrich.comwikipedia.orgnih.gov The activity of ChAT is a key determinant of acetylcholine levels in the brain and is considered a specific marker for cholinergic neurons. nih.govnovusbio.com

Modulation of ChAT Activity by Choline Analogs

The availability of choline is a rate-limiting step in the synthesis of acetylcholine. tmc.edu Choline analogs can, therefore, potentially influence ChAT activity and acetylcholine production. nih.govcdnsciencepub.com Studies have shown that modifications to the choline molecule can affect its interaction with ChAT. For example, research on coenzyme A analogs has demonstrated that changes in the acyl group can alter the Km value for choline, indicating a change in the enzyme's affinity for its substrate. nih.gov

Furthermore, the transport of choline into the neuron is a critical step for acetylcholine synthesis. nih.govnih.gov Choline analogs can be used to study the structural specificity of the choline transport process. nih.govcdnsciencepub.com Some choline analogs can act as "false neurotransmitters," being taken up by the neuron and acetylated by ChAT to form false esters. nih.govcdnsciencepub.com The study of these false esters provides insights into the mechanisms of acetylcholine storage and release. nih.govcdnsciencepub.com

Implications for Cholinergic Neurotransmission Research

The study of choline analogs and their interactions with ChAT has significant implications for understanding cholinergic neurotransmission. nih.govcdnsciencepub.com By using these analogs, researchers can investigate the regulation of acetylcholine synthesis, the relationship between precursor availability and neurotransmitter formation, and the mechanisms of acetylcholine storage in and release from synaptic vesicles. nih.govcdnsciencepub.com

For example, the use of false neurotransmitters has helped to establish that esters which are readily incorporated into synaptic vesicles are also readily released, while those that are not well-localized to vesicles are poorly released. nih.govcdnsciencepub.com This highlights the importance of vesicular transport in cholinergic signaling.

Moreover, research using compounds that block acetylcholine uptake into synaptic vesicles has revealed the existence of a small, readily releasable pool of acetylcholine. nih.govcdnsciencepub.com This suggests that not all synthesized acetylcholine is immediately available for release. Such studies demonstrate that the regulation of acetylcholine synthesis is complex and not solely dependent on the levels of acetylcholine in the nerve terminal. nih.govcdnsciencepub.com A reduction in ChAT has been identified as a significant marker in dementia. researchgate.net

Receptor Binding and Activation Studies with this compound and Analogs

The interaction of any pharmacologically active compound with its target receptors is a cornerstone of its biological activity profile. For this compound, a synthetic choline ester, its engagement with the primary receptors for the endogenous neurotransmitter acetylcholine—nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors—is of central interest. Lacking specific published binding affinity data for this compound, its likely interactions can be inferred from established structure-activity relationships (SAR) of analogous cholinergic ligands.

Nicotinic Acetylcholine Receptor (nAChR) Interactions, with Emphasis on α7 nAChR

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. scholarpedia.orgwikipedia.org They are pentameric structures composed of various subunits, with the α7 and α4β2 subtypes being particularly abundant in the brain. mdpi.com The binding of an agonist to the orthosteric site, located at the interface between subunits, triggers a conformational change that opens the channel pore, allowing cation influx. nih.govnih.gov

The structure of the ligand plays a critical role in determining its affinity and efficacy at nAChRs. General SAR principles for cholinergic agonists indicate that modifications to the acyl group of acetylcholine significantly impact receptor interaction. Specifically, choline esters derived from aromatic carboxylic acids, such as this compound, tend to exhibit antagonistic rather than agonistic properties at cholinergic receptors. cutm.ac.in

Furthermore, substitutions on the ethylene (B1197577) bridge of acetylcholine analogs can confer selectivity for different receptor types. For instance, an α-methyl group (on the carbon adjacent to the quaternary nitrogen) directs selectivity towards nicotinic receptors. cutm.ac.in this compound does not possess this feature; its methyl group is on the aromatic ring. This structural characteristic, combined with the bulky aromatic acyl group, suggests that this compound is unlikely to be a potent agonist at nAChRs and may act as an antagonist.

The α7 nAChR subtype is a homopentameric receptor known for its high permeability to calcium and its role in various cognitive and inflammatory processes. mdpi.commdpi.com It can be activated by choline, an endogenous metabolite of acetylcholine. wikipedia.org While specific binding data for this compound at α7 nAChRs is not available, the structural features point towards a probable antagonistic interaction.

Table 1: General Structure-Activity Relationships at Nicotinic Acetylcholine Receptors

| Structural Modification of Acetylcholine Analog | General Effect on nAChR Interaction | Example Compound(s) |

| Replacement of Acetyl Group with Bulky/Aromatic Acyl Group | Tends to decrease agonistic activity and may confer antagonistic properties. | Benzoylcholine |

| α-Methyl Substitution on Ethylene Bridge | Increases selectivity for nicotinic receptors over muscarinic receptors. | α-Methylcholine |

| β-Methyl Substitution on Ethylene Bridge | Increases selectivity for muscarinic receptors over nicotinic receptors. | Methacholine |

This table illustrates general principles and is not based on direct experimental data for this compound.

Muscarinic Acetylcholine Receptor (mAChR) Considerations

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of parasympathetic and central nervous system functions. mdpi.comnih.gov There are five subtypes (M1-M5), which couple to different intracellular signaling pathways. guidetopharmacology.orgwikipedia.org Unlike the rapid, ionotropic action of nAChRs, mAChR activation leads to a slower, metabotropic response. wikipedia.orgmdpi.com

The orthosteric binding site of mAChRs is highly conserved across all five subtypes, making the development of subtype-selective orthosteric ligands challenging. mdpi.comnih.govfrontiersin.org Structure-activity relationship studies for muscarinic ligands are well-established. A key principle is that while small, flexible acyl groups (like the acetyl group in acetylcholine) are required for agonism, replacing this with larger, more rigid aromatic or higher molecular weight carboxylic acid moieties typically results in compounds with antagonistic activity. cutm.ac.in

Given that this compound is an ester of choline and 2-methylbenzoic acid (an aromatic carboxylic acid), it fits the profile of a muscarinic antagonist. The presence of the toluoyl group instead of the simple acetyl group would sterically hinder the conformational changes in the receptor required for activation, favoring a binding mode that blocks the receptor from being activated by the endogenous agonist, acetylcholine. It is therefore highly probable that this compound acts as a competitive antagonist at muscarinic receptors. Due to the high conservation of the orthosteric site, this antagonism is likely to be non-selective across the M1-M5 subtypes. frontiersin.org

Table 2: Inferred Receptor Interaction Profile of this compound Based on SAR

| Receptor Family | Probable Interaction Type | Rationale |

| Nicotinic (nAChR) | Antagonist | The presence of a bulky aromatic acyl group (toluoyl) is inconsistent with typical agonist structures and likely hinders receptor activation. |

| Muscarinic (mAChR) | Non-selective Antagonist | Choline esters of aromatic carboxylic acids are classic muscarinic antagonists. The high conservation of the mAChR orthosteric site suggests a lack of subtype selectivity. cutm.ac.infrontiersin.org |

This table is based on the application of established structure-activity relationship principles to the chemical structure of this compound.

Structure Activity Relationship Sar Analysis of 2 Toluoyl Choline and Its Analogs

Elucidating Structural Determinants of Biological Activity

The biological activity of 2-Toluoyl choline (B1196258) and its analogs is fundamentally governed by their three-dimensional structure and the electronic properties of their constituent atoms. As a choline ester, 2-Toluoyl choline's interaction with cholinergic targets is largely dictated by the interplay between its quaternary ammonium (B1175870) group, the ester linkage, and the aromatic toluoyl moiety.

The positively charged quaternary ammonium head is a critical pharmacophore, essential for the initial binding to the anionic site of cholinergic receptors and enzymes. This electrostatic interaction serves to anchor the molecule in the correct orientation for further binding events. The size and substitution of the groups on the nitrogen atom are crucial; typically, trimethylammonium provides optimal activity for many cholinergic ligands.

The ethylene (B1197577) bridge connecting the quaternary head to the ester group also plays a role in determining the molecule's flexibility and spatial orientation. Modifications to this bridge, such as the introduction of methyl groups, can alter the compound's selectivity for different receptor subtypes (e.g., muscarinic vs. nicotinic) or its susceptibility to enzymatic hydrolysis.

A pivotal structural feature of this compound is the aromatic toluoyl group. It is a well-established principle in the SAR of cholinergic agents that choline esters of aromatic or higher molecular weight carboxylic acids often exhibit antagonist (anticholinergic) properties. cutm.ac.inpharmacy180.com This is in contrast to acetylcholine (B1216132), which has a small acetyl group and acts as an agonist. The bulky and hydrophobic nature of the toluoyl ring can sterically hinder the conformational changes in the receptor that are necessary for activation, leading to a blockade of the receptor's function. The position of the methyl group on the benzene (B151609) ring (ortho, meta, or para) can also influence the binding affinity and antagonist potency by altering the electronic distribution and steric profile of the molecule.

Impact of Substituent Modifications on Enzymatic Inhibition Profiles

The enzymatic profile of this compound and its analogs, particularly their interaction with cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is significantly influenced by their chemical structure. These enzymes are responsible for the hydrolysis of acetylcholine, and their inhibition can lead to an accumulation of the neurotransmitter in the synapse.

The ester linkage in this compound makes it a potential substrate or inhibitor for cholinesterases. However, the rate of hydrolysis is highly dependent on the nature of the acyl group. The bulky toluoyl group in this compound is expected to be a poorer substrate for AChE compared to the acetyl group of acetylcholine. This steric hindrance within the active site of the enzyme can significantly slow down the rate of enzymatic cleavage.

Furthermore, modifications to the toluoyl ring can modulate the inhibitory potency. The introduction of electron-withdrawing or electron-donating groups at different positions on the aromatic ring can alter the electronic character of the ester carbonyl group, thereby affecting its susceptibility to nucleophilic attack by the serine hydroxyl group in the active site of the cholinesterases.

Correlations between Molecular Structure and Receptor Affinities

The affinity of this compound and its analogs for cholinergic receptors, primarily nicotinic and muscarinic acetylcholine receptors, is a direct consequence of their molecular structure. The binding of these compounds to the receptor is a complex process involving multiple non-covalent interactions, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces.

As previously mentioned, the quaternary ammonium group is crucial for the initial electrostatic attraction to the anionic site of the receptor. The distance between this cationic head and the ester group is also a critical determinant of receptor affinity and subtype selectivity.

The aromatic toluoyl moiety is a key contributor to the receptor affinity of this compound. This lipophilic group can engage in hydrophobic interactions with non-polar amino acid residues within the receptor's binding pocket. The position of the methyl group on the benzene ring can fine-tune these interactions. For instance, a methyl group in a particular position might fit snugly into a hydrophobic sub-pocket, thereby increasing the binding affinity.

Generally, for choline esters, the transition from a small alkyl ester (like in acetylcholine) to a larger aromatic ester (like in this compound) often leads to a shift from agonist to antagonist activity. pharmacy180.com This is because the bulky aromatic group can occupy the binding site in a manner that prevents the receptor from undergoing the necessary conformational change to become activated, even though the molecule binds with a certain affinity. The specific affinity for different subtypes of nicotinic and muscarinic receptors would depend on the precise topography and amino acid composition of their respective binding sites.

While detailed quantitative binding data for this compound across various receptor subtypes is not publicly available, the structural features strongly suggest that it and its analogs would interact with cholinergic receptors, likely as antagonists. Further empirical studies would be necessary to quantify these affinities and elucidate the precise nature of these interactions.

Advanced Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-Toluoyl choline (B1196258) and its potential derivatives. mdpi.comethernet.edu.et Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can map the precise connectivity of atoms within a molecule.

For a derivative of 2-Toluoyl choline, ¹H NMR and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon framework.

Key structural features of this compound that can be identified by NMR include:

Toluoyl Group: The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the ¹H NMR spectrum. The chemical shifts and coupling patterns are highly sensitive to the position and nature of any additional substituents on the ring. The methyl group protons on the ring would appear as a characteristic singlet in the aliphatic region.

Choline Moiety: The protons of the two methylene (B1212753) groups (-O-CH₂-CH₂-N⁺-) exhibit distinct signals, often as multiplets, with their chemical shifts influenced by the adjacent ester and quaternary ammonium (B1175870) groups. The nine equivalent protons of the three methyl groups attached to the nitrogen atom typically produce a sharp, intense singlet in the ¹H NMR spectrum.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the molecular structure. nih.gov

COSY spectra establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, such as those in the -CH₂-CH₂- fragment of the choline chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting disparate parts of the molecule, such as linking the carbonyl carbon of the toluoyl group to the methylene protons of the choline moiety.

The table below illustrates the kind of data obtained from NMR analysis for the structural elucidation of a hypothetical this compound structure.

| Assignment | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -N⁺(CH₃)₃ | ~3.2 (s, 9H) | ~54.5 | -N⁺-CH₂- |

| -N⁺-CH₂- | ~3.6 (m, 2H) | ~66.0 | -N⁺(CH₃)₃, -O-CH₂- |

| -O-CH₂- | ~4.5 (m, 2H) | ~59.0 | C=O, -N⁺-CH₂- |

| C=O | - | ~166.0 | - |

| Ar-CH₃ | ~2.4 (s, 3H) | ~21.0 | Ar-C (quaternary), Ar-C-H |

| Ar-H | ~7.2-8.0 (m, 4H) | ~125.0-145.0 | C=O, Ar-CH₃, other Ar-C |

Note: The chemical shifts are illustrative and can vary based on the solvent and specific derivative structure.

Mass Spectrometry (MS) Applications in Metabolite Identification and Compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it essential for determining the molecular weight of a compound and identifying its metabolites. ijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the sensitive detection and identification of compounds in complex mixtures. nih.govlawlessgenomics.com

For this compound, Electrospray Ionization (ESI) is a suitable ionization method due to the compound's polar nature and the presence of a pre-formed cation in the quaternary ammonium group. In positive-ion mode ESI-MS, the compound would be readily detected as its molecular ion [M]⁺.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the accurate mass of the ion with high precision. This allows for the calculation of the elemental formula, a critical step in confirming the identity of the parent compound or identifying an unknown metabolite. ijpras.com

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and metabolite identification. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely include:

Cleavage of the ester bond: This would result in fragment ions corresponding to the 2-toluoyl group and the choline group.

Neutral loss of trimethylamine (B31210): A characteristic fragmentation for choline-containing compounds.

The identification of metabolites involves searching for predicted mass shifts from the parent compound corresponding to common metabolic transformations, such as hydroxylation, demethylation, or conjugation. ijpras.comnih.gov

| Ion/Fragment | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | Molecular Ion of this compound (C₁₃H₂₀NO₂⁺) | 222.1489 |

| [M - C₃H₉N]⁺ | Loss of trimethylamine | 163.0808 |

| [C₈H₇O]⁺ | 2-Toluoyl acylium ion | 119.0491 |

| [C₅H₁₄NO]⁺ | Choline fragment after ester cleavage | 104.1070 |

| [M + O]⁺ | Hypothetical hydroxylated metabolite | 238.1438 |

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. journalagent.com For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the most common and versatile method. journalagent.com The choice of chromatographic conditions is critical for achieving efficient separation from other sample components.

Given the polar and permanently charged nature of the choline headgroup, several HPLC modes can be considered:

Reversed-Phase (RP-HPLC): While standard C18 columns may provide limited retention for highly polar compounds, the use of ion-pairing reagents (e.g., heptafluorobutyric acid) in the mobile phase can be employed. These reagents form a neutral complex with the positively charged choline, enhancing its retention on the nonpolar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar and charged analytes. It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a nonpolar organic solvent. This allows for the retention of polar compounds like this compound.

The quantification of this compound is typically performed using a detector coupled to the HPLC system. A UV-Vis detector can be used, as the toluoyl group contains a chromophore that absorbs UV light. However, for higher sensitivity and selectivity, especially in complex biological samples, a mass spectrometer is the detector of choice (LC-MS). lawlessgenomics.comtechnologynetworks.com This allows for quantification based on the specific mass-to-charge ratio of the compound, minimizing interference from co-eluting matrix components. nih.gov

| Technique | Stationary Phase Principle | Mobile Phase Principle | Suitability for this compound |

|---|---|---|---|

| Reversed-Phase HPLC | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Effective with ion-pairing agents to increase retention of the polar/charged analyte. |

| HILIC | Polar (e.g., Silica, Amide) | High organic content (e.g., >70% Acetonitrile) | Excellent for retaining and separating highly polar and charged compounds. |

| Ion-Exchange Chromatography | Charged (Cation Exchanger) | Aqueous buffer with increasing ionic strength or pH gradient | Separates based on charge; the permanent positive charge on the choline moiety makes it a strong candidate for cation exchange. |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govscispace.com This method is crucial for understanding the binding mode of potential inhibitors and substrates to enzyme active sites.

In the study of simple choline (B1196258) esters, including analogs like 2-Toluoyl choline, molecular modeling is a key first step. ingentaconnect.comresearchgate.net Researchers utilize crystallographic models of target enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to evaluate the steric compatibility of these ester derivatives within the catalytic sites. ingentaconnect.comresearchgate.net The primary goal of such docking studies is often to identify analogs with increased selectivity for AChE over BChE, which is a desirable trait for potential Alzheimer's disease therapeutics. ingentaconnect.comresearchgate.net

The active site of cholinesterases is located at the bottom of a deep and narrow gorge, which contains specific subsites that interact with the ligand. embopress.orgnih.gov These include:

The Catalytic Triad: Composed of serine, histidine, and glutamate (B1630785) residues, this is where the hydrolysis of acetylcholine (B1216132) occurs. embopress.orgwikipedia.org

The Anionic Site (or Choline Binding Site): This subsite binds the positively charged quaternary amine of choline through cation-π interactions with aromatic residues, such as Tryptophan (Trp84 in Torpedo californica AChE). nih.govwikipedia.org

The Acyl-Binding Pocket: This hydrophobic pocket accommodates the acetyl group of the substrate. embopress.org

The Peripheral Anionic Site (PAS): Located near the entrance of the gorge, it is involved in the initial binding of substrates and inhibitors. embopress.orgnih.gov

Docking simulations of choline esters like this compound would predict how the tolyl group fits within the active site gorge and which residues it interacts with, providing a theoretical basis for its inhibitory potential and selectivity. ingentaconnect.comresearchgate.net These theoretical models are then typically compared with in vitro enzymatic inhibition assays to validate the computational predictions. ingentaconnect.comresearchgate.net

Interactive Table: Key Subsites in Cholinesterase Active Sites for Ligand Interaction

| Subsite | Key Residues (Example: T. californica AChE) | Primary Function in Binding | Potential Interaction with this compound |

| Catalytic Triad | Ser200, His440, Glu327 | Covalent modification during hydrolysis. | Orientation of the ester group for potential hydrolysis. |

| Anionic Site (CAS) | Trp84 | Binds the quaternary choline head via cation-π interactions. | Anchors the choline moiety of the molecule. |

| Acyl-Binding Pocket | Trp233, Phe288, Phe290, Phe331 | Accommodates the acetyl group of the substrate. | Interaction with the toluoyl group. |

| Peripheral Anionic Site (PAS) | Trp279, Tyr70, Asp72 | Initial ligand binding, allosteric modulation. | Potential initial binding or blocking of the gorge entrance. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. volkamerlab.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe protein flexibility, ligand movement within the binding pocket, and the role of solvent molecules. nih.govcresset-group.com

For a ligand like this compound, MD simulations performed after a docking study can serve several purposes:

Validation of Docking Poses: MD can assess the stability of the predicted binding mode. If the ligand remains stably bound in its docked conformation throughout the simulation, it lends confidence to the docking result. researchgate.net

Conformational Analysis: These simulations map the energy landscape of the protein-ligand complex, identifying low-energy, biologically relevant conformations. cresset-group.com This is crucial as both the ligand and the protein are flexible. volkamerlab.org

Analysis of Binding Dynamics: MD can reveal the detailed dynamics of the binding process and unbinding pathways. For instance, simulations have shown the transient opening of a "back door" channel in AChE, suggesting alternative routes for substrate and product trafficking to and from the buried active site. nih.gov

Estimation of Binding Affinity: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate estimation of binding affinity than simpler docking scores. volkamerlab.org

By simulating the this compound-AChE complex, researchers can analyze the root-mean-square deviation (RMSD) to track the stability of the complex, identify key hydrogen bonds and hydrophobic interactions over time, and understand how the flexibility of the active site gorge accommodates the toluoyl group. volkamerlab.orgcresset-group.com

Quantum Chemical Investigations into Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their intrinsic properties and chemical reactivity. researchgate.netresearchgate.net These calculations are not typically used for the entire protein-ligand system due to computational cost but are invaluable for characterizing the ligand itself. uni-muenchen.de

For this compound, quantum chemical investigations can determine a range of important descriptors: banglajol.info

Optimized Molecular Geometry: Calculation of the most stable three-dimensional structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. banglajol.info This is critical for understanding non-covalent interactions, such as those involved in protein-ligand binding.

Chemical Reactivity Descriptors: From the FMO energies, various parameters can be derived, such as electronegativity, chemical hardness, softness, and the electrophilicity index, which quantify the molecule's reactivity profile. researchgate.netbanglajol.info

These theoretical calculations provide a fundamental understanding of why this compound interacts with its biological targets in a specific manner and can help explain its stability and reaction mechanism at a subatomic level. nih.gov

Interactive Table: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; relevant for charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; relevant for interactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A measure of chemical reactivity and electronic stability. A smaller gap implies higher reactivity. researchgate.net |

| MEP | Molecular Electrostatic Potential. | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. banglajol.info |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and the nature of intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; hard molecules are less reactive. researchgate.net |

Virtual Screening and Ligand-Based Design for Novel Analogs

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This can be done using either structure-based methods (like docking) or ligand-based methods. temple.eduoptibrium.com

Ligand-based design is employed when the structure of the target protein is unknown or when one wants to find new molecules with similar properties to a known active compound. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu

In the context of this compound, these approaches can be applied as follows:

Ligand-Based Virtual Screening: Using the 3D structure of this compound as a template, computational methods can screen vast compound databases to find molecules with similar shape and electrostatic properties (pharmacophores). mdpi.com This can lead to the discovery of novel chemical scaffolds that mimic the key interactions of the original ligand.

Analog Design: The structural information from docking and MD simulations of this compound can guide the rational design of new analogs. ingentaconnect.comresearchgate.net For example, if modeling suggests that a larger substituent at a particular position on the tolyl ring could form an additional favorable interaction with the enzyme, chemists can synthesize that specific derivative. The overarching goal is often to improve properties like potency, selectivity (e.g., for AChE over BChE), or metabolic stability. ingentaconnect.comresearchgate.net

An integrated approach, combining theoretical modeling with enzymatic tests, is a powerful strategy to screen for and select promising candidates for further development. ingentaconnect.comresearchgate.net

Historical Perspectives and Evolution of Choline Research

Early Discoveries and Fundamental Understandings of Choline (B1196258)

The story of choline begins in the mid-19th century, a period of fervent investigation into the chemical makeup of living tissues. In 1850, the French chemist Theodore Gobley isolated a phosphorus-containing substance from egg yolk, which he named "lecithine" after the Greek word for egg yolk, "lekithos". nih.govnih.gov A dozen years later, in 1862, German chemist Adolph Strecker observed that heating lecithin (B1663433) derived from bile produced a new nitrogenous compound. nih.govnih.gov He named this substance "choline," from the Greek word "chole," meaning bile. researchgate.netbiocrates.com

Independently, in 1865, Oscar Liebreich identified a compound in the brain he called "neurine". nih.govnih.gov For a time, confusion persisted as to whether choline and neurine (B1615796) were distinct molecules. It was through the structural investigations by Adolf von Baeyer in 1867 that it became clear choline, along with another substance named "sinkaline," were in fact the same molecule, and the name choline was adopted. biocrates.comwikipedia.org We now know that lecithin is chemically phosphatidylcholine, a key component of cell membranes. nih.govresearchgate.net

The understanding of choline's nutritional importance began to emerge much later. In the 1930s, Charles Best, part of the team that discovered insulin, demonstrated that choline could prevent the development of fatty liver in dogs and rats. nih.govnih.gov However, it wasn't until the 1990s, following controlled human feeding studies, that choline was officially recognized as an essential nutrient for human health by the Institute of Medicine in 1998. researchgate.netuncnri.org Research has since established its critical roles in maintaining the structural integrity of cell membranes, participating in methyl group metabolism, and supporting early brain development. nih.govnih.gov

Table 1: Key Dates in the Discovery of Choline

| Year | Scientist(s) | Discovery | Citation |

|---|---|---|---|

| 1850 | Theodore Gobley | Isolated "lecithine" (phosphatidylcholine) from egg yolk. | nih.govnih.gov |

| 1862 | Adolph Strecker | Isolated and named "choline" from heated lecithin. | nih.govnih.gov |

| 1865 | Oscar Liebreich | Identified "neurine" in the brain, later found to be choline. | nih.govnih.gov |

| 1867 | Adolf von Baeyer | Determined the chemical structures of choline and acetylcholine (B1216132), clarifying that choline and neurine were the same molecule. | biocrates.comwikipedia.org |

| 1930s | Charles Best | Showed that choline prevents fatty liver in animal models. | nih.govnih.gov |

Milestones in the Study of Choline Esters and their Biological Roles

While choline itself is vital, its esterified forms, particularly acetylcholine, proved to be central to major breakthroughs in neuroscience and pharmacology. Choline esters are molecules where the hydroxyl group of choline is bonded to an acid. The most studied of these is acetylcholine, an ester of acetic acid and choline. wikipedia.org

Adolf von Baeyer first synthesized acetylcholine in 1867, at the same time he elucidated the structure of choline. wikipedia.org However, its biological significance remained unknown for decades. In 1914, Sir Henry Dale, while investigating ergot alkaloids, noted the powerful physiological effects of acetylcholine, observing it could lower blood pressure in minute doses and that its actions mimicked stimulation of the parasympathetic nervous system. wikipedia.organimalresearch.infonobelprize.orgwisdomlib.org This led him to speculate that it might be a signaling molecule in the body. animalresearch.info

The definitive proof of chemical neurotransmission came from the landmark experiments of Otto Loewi in 1921. wisdomlib.org In a simple but elegant experiment using frog hearts, Loewi stimulated the vagus nerve of one heart, causing its beat to slow. He then collected the fluid surrounding this heart and applied it to a second, non-stimulated heart, which then also slowed its beat. wisdomlib.orgnih.gov This demonstrated that the nerve released a chemical substance—which he termed "Vagusstoff"—that was responsible for transmitting the signal. wikipedia.orgnih.gov This "vagus substance" was later confirmed to be acetylcholine. wikipedia.org

For their groundbreaking work establishing the role of acetylcholine in the chemical transmission of nerve impulses, Dale and Loewi were jointly awarded the Nobel Prize in Physiology or Medicine in 1936. wikipedia.orgnobelprize.org This discovery revolutionized the understanding of the nervous system and opened the door to pharmacology targeting cholinergic systems. Acetylcholine was identified as the neurotransmitter at the neuromuscular junction, essential for muscle activation, and a key signaling molecule in the autonomic nervous system and the brain, influencing memory, attention, and arousal. wikipedia.org

The study of choline esters extends beyond acetylcholine to a variety of synthetic and naturally occurring compounds. These esters are often investigated for their interactions with the enzymes that regulate acetylcholine levels, namely acetylcholinesterase. wikipedia.org The compound 2-Toluoyl choline is one such synthetic ester, a derivative of toluic acid. While detailed research findings on the specific biological roles of this compound are not extensively documented in mainstream scientific literature, its structure places it within the broad family of choline esters, which are of perennial interest in pharmacology and biochemistry. ctdbase.org

Table 2: Properties of this compound

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C13H20NO2 | uni.lu |

| Monoisotopic Mass | 222.1494 Da | uni.lu |

| IUPAC Name | trimethyl-[2-(2-methylbenzoyl)oxyethyl]azanium | uni.lu |

Future Directions and Emerging Research Avenues for 2 Toluoyl Choline

Exploration of Novel Target Interactions for Research Tool Development

While 2-Toluoyl choline (B1196258) is primarily recognized for its activity at classical cholinergic receptors (muscarinic and nicotinic), the complexity of the cholinergic system suggests the potential for interactions with other, less characterized targets. nih.govbritannica.com The cholinergic system is not confined to neuronal cells; a vast non-neuronal cholinergic system (NNCS) exists in various tissues, including immune, epithelial, and endothelial cells, where acetylcholine (B1216132) (ACh) and its analogs can act as local regulators. frontiersin.orgnih.govmdpi.com

Future research will likely focus on identifying and characterizing the effects of 2-Toluoyl choline on these non-neuronal systems and exploring its potential interactions with newly identified receptor subtypes or allosteric sites on known receptors. frontiersin.orgnih.gov For instance, the discovery of positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors (nAChRs) has opened new avenues for enhancing cholinergic signaling. nih.gov Investigating whether this compound's activity can be modulated by such compounds, or if it exhibits any allosteric properties itself, could reveal novel mechanisms of action. This exploration could lead to the development of more refined research tools that can selectively target specific cell types or pathways within the intricate cholinergic network. nih.govrndsystems.com

Development of Advanced Research Probes and Pharmacological Tools

Table 1: Examples of Fluorescent Probes in Cholinergic System Research

| Probe Name | Target Receptor/System | Fluorophore Example | Application | Reference |

|---|---|---|---|---|

| Nifrofam | Nicotinic α4β2* Receptors | N/A (proprietary) | Cellular imaging of α4β2* nAChRs | escholarship.org |

| TxID-F | Nicotinic α3β4 Receptors | 5-TAMRA | Live cell imaging, flow cytometry | mdpi.com |

| 1-pyrene-butyrylcholine | Cholinergic System | Pyrene | Neuromuscular junction imaging | frontiersin.orgnih.gov |

| Dansyl-choline analogs | Cholinergic System | Dansyl | General cholinergic sensing | frontiersin.org |

Integration with Systems Biology Approaches in Cholinergic System Research

Systems biology aims to understand the complex interactions within biological systems as a whole. taylorandfrancis.com The cholinergic system, with its extensive network of neurotransmitters, receptors, and enzymes, is an ideal candidate for such an integrated approach. frontiersin.orgtaylorandfrancis.com this compound, as a specific activator of cholinergic pathways, can be used as a perturbing agent in systems-level analyses. nih.govwikipedia.org

By systematically applying this compound to cell cultures or model organisms and subsequently measuring global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can map the downstream consequences of activating specific cholinergic circuits. researchgate.net This approach can help elucidate the interconnectedness of the cholinergic system with other signaling networks and uncover previously unknown functions. For example, understanding how cholinergic activation influences immune cell function or inflammation can be significantly advanced through systems biology. frontiersin.orgmdpi.com This holistic view is essential for building comprehensive models of cholinergic function in health and disease, such as Alzheimer's, where cholinergic deficits are a key feature. rndsystems.comwikipedia.org

Methodological Advancements in Synthesis and Analysis of Choline Esters

Continued progress in chemical synthesis and analytical techniques is crucial for advancing research on this compound and other choline esters. researchgate.net Recent years have seen the development of more efficient, sustainable, and high-yield synthetic methods for bioactive molecules, including one-pot multicomponent reactions and the use of novel catalysts like deep eutectic solvents (DESs). thieme-connect.combeilstein-journals.orgthieme-connect.commdpi.com Applying these modern synthetic strategies to this compound and its derivatives could streamline the production of research probes and analogs.

In parallel, analytical methods for detecting and quantifying choline esters have become more sensitive and specific. acs.orgresearchgate.net Techniques such as liquid chromatography coupled to mass spectrometry (LC-MS) and micellar electrokinetic capillary chromatography (MECC) allow for the precise measurement of these compounds in complex biological samples. researchgate.netgcirc.org Pyrolysis-gas chromatography offers another sensitive method for the simultaneous identification and quantification of multiple choline derivatives in the nanogram range. acs.org Further refinements in these analytical techniques will improve the accuracy of pharmacokinetic and pharmacodynamic studies, providing a clearer picture of how compounds like this compound behave in biological systems. nih.gov

Table 2: Analytical Techniques for Choline and its Esters

| Technique | Principle | Application | Advantages | Reference |

|---|---|---|---|---|

| Pyrolysis-Gas Chromatography (Py-GC) | Flash heating converts quaternary ammonium (B1175870) compounds to volatile derivatives for GC separation. | Simultaneous identification and quantification of choline esters. | High sensitivity (nanogram range), can measure in dilute solutions. | acs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography, followed by mass-based detection. | Widely used for analysis in biological and food samples. | High sensitivity and selectivity. | researchgate.netnih.gov |

| Micellar Electrokinetic Capillary Chromatography (MECC) | A form of capillary electrophoresis using micelles to separate neutral and charged analytes. | Analysis of aromatic choline esters. | High efficiency, rapid analysis, low detection limits (picogram range). | gcirc.org |

Q & A

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation kinetics using HPLC at timed intervals. Apply Arrhenius equations to predict shelf-life under standard conditions. Include controls for oxidative degradation (e.g., nitrogen-purged vials) .

Q. What are the foundational synthesis protocols for this compound, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves esterification of choline with toluoyl chloride under anhydrous conditions. Optimize reaction parameters (molar ratios, solvent purity, catalyst use) via factorial design. Document purification steps (e.g., recrystallization solvents, lyophilization) and validate reproducibility through triplicate trials with statistical reporting of yields and purity .

Q. How does this compound interact with cellular signaling pathways, and what assays are appropriate for mechanistic studies?

- Methodological Answer : Use fluorescent probes (e.g., Ca²⁺ indicators) or Western blotting to assess acetylcholine receptor modulation. For phospholipid metabolism, employ radiolabeled choline (³H-choline) incorporation assays in cell cultures. Include inhibitors of key enzymes (e.g., acetylcholinesterase) to isolate specific pathways .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthesis of this compound, and which statistical models are most robust?

- Methodological Answer : Apply a Box-Behnken Design (BBD) to test variables like reaction time, temperature, and reagent molar ratios. Use ANOVA to identify significant factors and construct quadratic models for yield prediction. Validate models via confirmation experiments and report lack-of-fit tests. Include 3D surface plots to visualize interactions between variables .

Q. What genetic polymorphisms (e.g., PEMT rs12325817) influence the metabolic fate of choline derivatives, and how should these be controlled in human studies?

- Methodological Answer : Genotype participants for PEMT and MTHFR variants using PCR-RFLP or next-generation sequencing. Stratify cohorts by genotype and adjust dietary choline intake to isolate this compound effects. Use Mendelian randomization to account for confounding variables in observational studies .

Q. How can contradictions in data on choline derivatives’ dual roles (e.g., neuroprotection vs. prothrombotic TMAO production) be resolved?

- Methodological Answer : Conduct dose-response studies to identify thresholds for beneficial vs. adverse effects. Use isotopic tracing (¹³C-choline) to track TMAO formation in gut microbiota models. Perform meta-analyses of cohort studies, adjusting for covariates like renal function and dietary fiber intake .

Q. What experimental designs are optimal for studying this compound’s interaction with folate and methionine cycles in vivo?

- Methodological Answer : Utilize dual-isotope labeling (³H-choline + ¹⁴C-folate) in rodent models to quantify metabolic flux. Pair with liver transcriptomics (RNA-Seq) to identify pathway crosstalk. Control for dietary methionine and folate levels to isolate choline-specific effects .

Q. How should analytical methods for this compound be validated to meet regulatory standards in preclinical research?

- Methodological Answer : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.998), accuracy (spiked recovery 95–105%), precision (RSD < 2%), and sensitivity (LOD/LOQ determination). Include matrix effects testing (e.g., plasma vs. buffer) and stability assessments under storage conditions .

Q. What strategies mitigate bias in human trials evaluating this compound’s efficacy for neurological conditions?

- Methodological Answer : Implement double-blinding, placebo-controlled crossover designs. Use stratified randomization based on baseline choline status (plasma choline levels). Pre-register protocols (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.